molecular formula C14H16O3 B14336198 Cyclohex-2-en-1-yl 4-methoxybenzoate CAS No. 103437-98-5

Cyclohex-2-en-1-yl 4-methoxybenzoate

Cat. No.: B14336198
CAS No.: 103437-98-5
M. Wt: 232.27 g/mol
InChI Key: IUFYTQASIFNALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-2-en-1-yl 4-methoxybenzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexene and benzoic acid, featuring a cyclohexenyl group attached to a methoxybenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-2-en-1-ol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one and 4-methoxybenzoic acid.

    Reduction: Cyclohex-2-en-1-yl 4-methoxybenzyl alcohol.

    Substitution: Various this compound derivatives.

Scientific Research Applications

Cyclohex-2-en-1-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyclohex-2-en-1-ol and 4-methoxybenzoic acid, which may further participate in biological pathways. The compound’s reactivity is influenced by the electronic effects of the methoxy and cyclohexenyl groups, which can modulate its interactions with enzymes and receptors.

Comparison with Similar Compounds

Cyclohex-2-en-1-yl 4-methoxybenzoate can be compared with other similar compounds such as:

    Cyclohex-2-en-1-yl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Cyclohex-2-en-1-yl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    Cyclohex-2-en-1-yl 4-nitrobenzoate: The presence of a nitro group significantly alters its electronic properties and reactivity.

Properties

CAS No.

103437-98-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

cyclohex-2-en-1-yl 4-methoxybenzoate

InChI

InChI=1S/C14H16O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h3,5,7-10,13H,2,4,6H2,1H3

InChI Key

IUFYTQASIFNALG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.